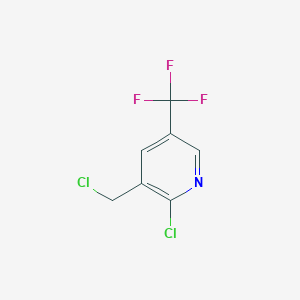
2-Chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine
Overview
Description
2-Chloro-3-(trifluoromethyl)pyridine is a trifluoromethyl-substituted pyridine derivative . It has an empirical formula of C6H3ClF3N, a CAS Number of 65753-47-1, and a molecular weight of 181.54 .
Synthesis Analysis
The synthesis of 2-Chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine can be achieved by chlorinating 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC). Subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-(trifluoromethyl)pyridine consists of a pyridine ring with a trifluoromethyl group and a chlorine atom attached to it .Physical And Chemical Properties Analysis
2-Chloro-3-(trifluoromethyl)pyridine is a solid with a melting point of 36-40 °C (lit.) .Scientific Research Applications
Synthesis and Application in Herbicides
2-Chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine is a crucial compound in the synthesis of various pharmaceuticals, agrochemicals, and biochemicals, with a notable application in herbicides. The synthesis methods and application trends in these fields have been extensively researched, highlighting the compound's broad utility (Li Zheng-xiong, 2004).
Structural and Spectroscopic Characterization
The structural and spectroscopic properties of derivatives of this compound have been studied, emphasizing its utility in understanding molecular interactions. These studies contribute to the broader understanding of chemical reactions and properties of such compounds (M. S. Chernov'yants et al., 2011).
Synthesis Reaction Principles
Research on the principles of synthesizing this compound reveals key insights into the feasibility and challenges of the process. This includes the effects of electron-withdrawing groups and the role of nitrogen in the pyridine ring (Liu Guang-shen, 2014).
Electrophilic Substitutions and Isomerization
The compound's potential for electrophilic substitutions and isomerization has been explored, revealing pathways for creating diverse chemical structures. This research is crucial for the development of new chemicals and pharmaceuticals (F. Mongin et al., 1998).
Solubility and Molecular Interaction Studies
Studies on the solubility of this compound in various solvents provide insights into its physical properties and interactions at the molecular level. Such research is vital for determining the conditions for chemical reactions and pharmaceutical formulations (A. Jouyban et al., 2017).
Nucleophilic Displacement Reactions
Investigations into the nucleophilic displacement reactions of this compound provide valuable information for synthetic chemistry, expanding the possibilities for creating new compounds (A. D. Dunn, 1999).
Coordination Chemistry with Lanthanide Ions
The compound's derivatives have been explored for their coordination chemistry with lanthanide ions. This area of study is significant for materials science and the development of new materials with unique properties (Sylvie L. Pailloux et al., 2009).
Safety and Hazards
Future Directions
Trifluoromethylpyridine (TFMP) and its derivatives, including 2-Chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine, have been used in the agrochemical and pharmaceutical industries. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries. It is expected that many novel applications of TFMP will be discovered in the future .
Mechanism of Action
Target of Action
The primary target of 2-Chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine is the Phosphatidylinositol 3-kinase (PI3K) enzyme . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a significant target in the treatment of various diseases.
Biochemical Pathways
The PI3K/AKT/mTOR pathway is the primary biochemical pathway affected by this compound. This pathway is involved in cell cycle regulation and growth, and its disruption can lead to apoptosis, or programmed cell death .
Pharmacokinetics
The solubility of the compound in various solvents has been studied , which could provide insights into its absorption and distribution characteristics.
Result of Action
The inhibition of the PI3K enzyme and the subsequent disruption of the PI3K/AKT/mTOR pathway can lead to reduced cell proliferation and increased cell death. This makes this compound a potential therapeutic agent for diseases characterized by overactive cell proliferation, such as cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents suggests that its bioavailability and efficacy could be affected by the polarity of the environment .
Biochemical Analysis
Biochemical Properties
2-Chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly as a modulator of enzyme activity. It interacts with enzymes such as phosphatidylinositol 3-kinase (PI3K), which is involved in various cellular processes including cell growth, proliferation, and survival . The compound’s interaction with PI3K can modulate the enzyme’s activity, thereby influencing downstream signaling pathways. Additionally, this compound has been shown to interact with other biomolecules, including proteins and nucleic acids, through covalent bonding and non-covalent interactions, affecting their function and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with PI3K can lead to changes in the Akt signaling pathway, which is critical for cell survival and metabolism . Furthermore, this compound can affect gene expression by binding to DNA and modifying transcriptional activity, thereby impacting cellular functions such as differentiation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, particularly PI3K, by binding to its active site and preventing substrate access . This inhibition can lead to a cascade of downstream effects, including altered cell signaling and gene expression. Additionally, the compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to changes in their structure and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, although the extent of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and cellular damage. Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity, while doses beyond this range can be detrimental to cellular health.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the metabolism of lipids, proteins, and nucleic acids by modulating enzyme activity and altering metabolic pathways. These interactions can lead to changes in metabolite levels and overall cellular metabolism, impacting cellular function and health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes through specific transporters and binding proteins, which facilitate its localization and accumulation within cells . Once inside the cell, this compound can interact with various cellular components, influencing its distribution and activity.
Subcellular Localization
The subcellular localization of this compound is essential for its function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, influencing its activity and function.
properties
IUPAC Name |
2-chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3N/c8-2-4-1-5(7(10,11)12)3-13-6(4)9/h1,3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEOZGDYPXFGNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CCl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1403506.png)
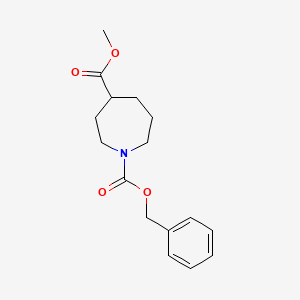
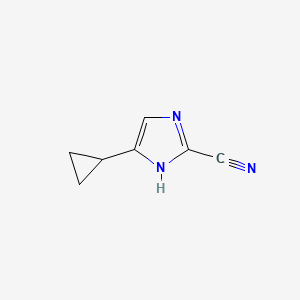

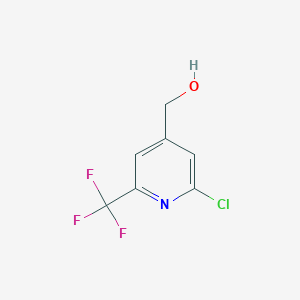

![6-Boc-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B1403515.png)
![2-tert-butyl 5-ethyl hexahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate](/img/structure/B1403516.png)


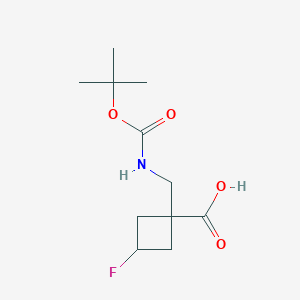

![Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B1403527.png)
![6-Benzyl-8-oxa-2,6-diaza-spiro[4.5]decan-7-one](/img/structure/B1403528.png)